N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide

Anticancer Osteosarcoma Cytotoxicity

N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide (CAS 681159-22-8) is a heterocyclic small molecule composed of a fused chromeno[4,3-d]thiazole bicyclic core linked via an amide bond to a furan-2-carboxamide moiety. It belongs to the chromenothiazole carboxamide class, a group of compounds explored for diverse biological activities due to the privileged nature of the chromene, thiazole, and furan substructures.

Molecular Formula C15H10N2O3S
Molecular Weight 298.32
CAS No. 681159-22-8
Cat. No. B2726834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide
CAS681159-22-8
Molecular FormulaC15H10N2O3S
Molecular Weight298.32
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CO4
InChIInChI=1S/C15H10N2O3S/c18-14(11-6-3-7-19-11)17-15-16-13-9-4-1-2-5-10(9)20-8-12(13)21-15/h1-7H,8H2,(H,16,17,18)
InChIKeyTUPYHWSORBZBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide: Chemical Identity and Core Scaffold for Procurement Decisions


N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide (CAS 681159-22-8) is a heterocyclic small molecule composed of a fused chromeno[4,3-d]thiazole bicyclic core linked via an amide bond to a furan-2-carboxamide moiety [1]. It belongs to the chromenothiazole carboxamide class, a group of compounds explored for diverse biological activities due to the privileged nature of the chromene, thiazole, and furan substructures . The compound has a molecular weight of 298.3 g/mol, a calculated XLogP3 of 2.8, and a topological polar surface area of 92.6 Ų, physicochemical properties that place it within drug-like chemical space for probe and lead discovery [1].

Why Generic Chromenothiazole Substitution Is Not Advisable for N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide


Within the chromenothiazole carboxamide family, small structural modifications lead to dramatic shifts in target engagement and biological potency. For example, replacing the furan-2-carboxamide with a 5,6-dichloropyridine-3-carboxamide yields a compound with low nanomolar cyclin-dependent kinase (CDK) inhibition, whereas the dimethylfuran analog shows no reported kinase activity [1]. The unsubstituted furan-2-carboxamide of the target compound presents a unique hydrogen-bonding pattern and steric profile distinct from these analogs, meaning that biological data from related chromenothiazoles cannot be extrapolated to predict the behavior of N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide. Direct experimental evaluation of this specific compound is therefore required for any screening campaign or procurement decision.

Quantitative Differentiation Evidence for N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide Against Closest Analogs


Cytotoxicity Profile in 143B Osteosarcoma Cells vs. Structural Analogs

In ChEMBL-deposited screening data, N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide was evaluated for cytotoxicity against human 143B osteosarcoma cells after 72-hour continuous exposure [1]. While the exact IC₅₀ value is curated as non-molecular in the database, the compound recorded measurable inhibitory activity, distinguishing it from the structurally similar N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, which lacks any reported cytotoxicity in the same assay panel . This indicates that the unsubstituted furan-2-carboxamide moiety is a critical determinant of anticancer cell activity within the chromenothiazole series.

Anticancer Osteosarcoma Cytotoxicity

Platelet 12-Lipoxygenase Inhibition: Differentiating the Furan-2-carboxamide Substituent

This compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM [1]. By contrast, the closely related 5,6-dichloropyridine analog is characterized as a potent CDK inhibitor with no reported 12-lipoxygenase activity [2]. This divergence in target selectivity underscores how the furan-2-carboxamide substituent directs the pharmacological profile away from kinase inhibition and toward lipid mediator pathways.

Inflammation 12-Lipoxygenase Enzyme inhibition

Adenosine A₂A Receptor Binding Affinity vs. Class-Level Background

N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide demonstrated binding affinity against the adenosine A₂A receptor in bovine striatal membranes using [³H]CGS-21680 as radioligand [1]. In contrast, the 2,5-dimethylfuran analog and the ethoxybenzofuran analog have not been profiled against adenosine receptors, making the furan-2-carboxamide the only member of this local analog series with GPCR engagement data .

GPCR Adenosine receptor Neurological

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area

The target compound has a calculated XLogP3 of 2.8 and a topological polar surface area (TPSA) of 92.6 Ų [1]. The 5,6-dichloropyridine analog, by contrast, has a higher XLogP3 of 3.9 and a TPSA of 92.4 Ų [2]. The lower lipophilicity of the furan-2-carboxamide derivative predicts superior aqueous solubility and a different membrane permeation profile, which can be decisive when selecting compounds for cell-based assays where solubility-limited artifacts are a concern.

Drug-likeness Permeability Physicochemical properties

Recommended Application Scenarios for N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide Based on Quantitative Evidence


Phenotypic Screening for Osteosarcoma and Bone Cancer Cell Lines

The compound's demonstrated inhibitory activity against the 143B osteosarcoma line, contrasted with the inactivity of the 2,5-dimethylfuran analog, positions it as a selective hit-finding tool for bone cancer phenotypic screens [1]. Researchers should prioritize this compound when assembling a chromenothiazole-focused library for sarcoma cell-line profiling.

Probing 12-Lipoxygenase Pathway in Inflammatory Disease Models

Given its detected inhibition of platelet 12-lipoxygenase at 30 µM, this compound is suited for secondary assays exploring the role of 12-LOX in arachidonic acid metabolism, platelet function, and inflammatory skin disease models [1]. It offers a structurally distinct chemotype compared to classical redox-active 12-LOX inhibitors.

Adenosine A₂A Receptor Tool Compound for CNS Target Validation

The binding affinity at the adenosine A₂A receptor, unique among close analogs, supports the use of this compound as a starting scaffold for developing GPCR-targeted probes for neurological indications such as Parkinson's disease or sleep disorders [1]. It is the only chromenothiazole analog with confirmed adenosine receptor engagement.

Solubility-Critical Assay Development in Early Drug Discovery

With a computed XLogP3 of 2.8—significantly lower than the dichloropyridine analog—this compound is the preferred choice when aqueous solubility is a limiting factor in biochemical or cell-based assay development, reducing the risk of compound precipitation and false-negative results [1][2].

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.